molecular formula C22H25N3O5S2 B2688842 4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-50-5

4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2688842
CAS RN: 681229-50-5
M. Wt: 475.58
InChI Key: CQGWCQNFDSISQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a diethylsulfamoyl group, a dimethoxyphenyl group, and a thiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. The exact structure would depend on the specific synthetic steps used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfamoyl, dimethoxyphenyl, and thiazolyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and dimethoxyphenyl groups could impact its solubility, while the thiazolyl group could influence its stability .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the primary applications involves the inhibition of carbonic anhydrase (CA) isoenzymes. Aromatic sulfonamides, including compounds similar to the one , have been investigated for their inhibitory activity against multiple CA isoenzymes. These inhibitors demonstrate nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition across different CA isoforms. Such inhibitors are crucial for exploring therapeutic options for conditions like glaucoma, epilepsy, and certain types of cancer due to the role of CAs in pH regulation and CO2 transport within the body (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Antifungal Activity

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, which are chemically related to the specified compound, have shown significant antimicrobial and antifungal activities. These substances exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have antifungal activity against Candida albicans. Such findings highlight the potential of these compounds in developing new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance (Sych et al., 2019).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its synthetic routes, studying its reactivity, or investigating its potential biological activity .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(27,28)17-10-7-15(8-11-17)21(26)24-22-23-19(14-31-22)18-13-16(29-3)9-12-20(18)30-4/h7-14H,5-6H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGWCQNFDSISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

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